4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate
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Overview
Description
4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate is a complex organic compound with the molecular formula C31H34O10S and a molecular weight of 598.66 g/mol . This compound is a derivative of L-lyxofuranose, a sugar molecule, and is characterized by the presence of phenylmethoxy and phenylmethyl groups, as well as acetate and methanesulfonate functional groups .
Preparation Methods
The synthesis of 4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate involves multiple steps, starting from L-lyxofuranose. The synthetic route typically includes the protection of hydroxyl groups, introduction of phenylmethoxy and phenylmethyl groups, and acetylation . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pH, and the use of specific catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy and phenylmethyl groups can be oxidized under specific conditions.
Reduction: The acetate and methanesulfonate groups can be reduced to their corresponding alcohols.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The phenylmethoxy and phenylmethyl groups may interact with enzymes or receptors, while the acetate and methanesulfonate groups can influence the compound’s solubility and reactivity . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other derivatives of L-lyxofuranose with different substituents. For example:
1,2-O-(1-Methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose: This compound has a similar structure but with different protective groups.
4-C-[(Iodomethyl)-1,2-di-O-(1-methylethylidene)-3,5-bis-O-(phenylmethyl)-D-ribofuranose: Another derivative with different substituents.
Properties
Molecular Formula |
C25H30O10S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
[2-acetyloxy-5-(methylsulfonyloxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C25H30O10S/c1-18(26)33-22-23(31-15-21-12-8-5-9-13-21)25(17-32-36(3,28)29,35-24(22)34-19(2)27)16-30-14-20-10-6-4-7-11-20/h4-13,22-24H,14-17H2,1-3H3 |
InChI Key |
DZNOYTCPAYPNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)(COCC2=CC=CC=C2)COS(=O)(=O)C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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